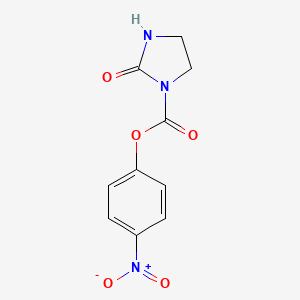
4-Nitrophenyl 2-oxoimidazolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Imidazolidinecarboxylic acid, 2-oxo-, 4-nitrophenyl ester is a chemical compound with a complex structure that includes an imidazolidine ring, a carboxylic acid group, and a nitrophenyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Imidazolidinecarboxylic acid, 2-oxo-, 4-nitrophenyl ester typically involves the reaction of 1-Imidazolidinecarboxylic acid, 2-oxo- with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-Imidazolidinecarboxylic acid, 2-oxo-, 4-nitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 1-Imidazolidinecarboxylic acid, 2-oxo- and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 1-Imidazolidinecarboxylic acid, 2-oxo- and 4-nitrophenol.
Reduction: 1-Imidazolidinecarboxylic acid, 2-oxo-, 4-aminophenyl ester.
Substitution: Various substituted imidazolidinecarboxylic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Imidazolidinecarboxylic acid, 2-oxo-, 4-nitrophenyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-Imidazolidinecarboxylic acid, 2-oxo-, 4-nitrophenyl ester involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitrophenyl ester group can also undergo hydrolysis, releasing 4-nitrophenol, which may have its own biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-4-imidazolidinecarboxylic acid: Lacks the nitrophenyl ester group but shares the imidazolidine and carboxylic acid functionalities.
(S)-(-)-1-Z-2-Oxo-5-imidazolidinecarboxylic acid: Contains a benzyl ester group instead of a nitrophenyl ester.
Uniqueness
1-Imidazolidinecarboxylic acid, 2-oxo-, 4-nitrophenyl ester is unique due to the presence of the nitrophenyl ester group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
100743-74-6 |
|---|---|
Formule moléculaire |
C10H9N3O5 |
Poids moléculaire |
251.20 g/mol |
Nom IUPAC |
(4-nitrophenyl) 2-oxoimidazolidine-1-carboxylate |
InChI |
InChI=1S/C10H9N3O5/c14-9-11-5-6-12(9)10(15)18-8-3-1-7(2-4-8)13(16)17/h1-4H,5-6H2,(H,11,14) |
Clé InChI |
CEXYQTHIVKMMSO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



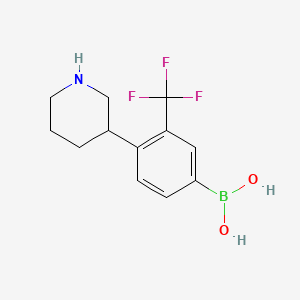

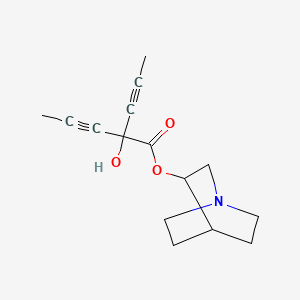

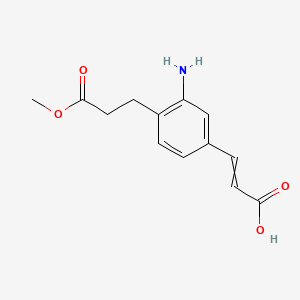
![N-[cyano(phenyl)methyl]acetamide](/img/structure/B14075452.png)

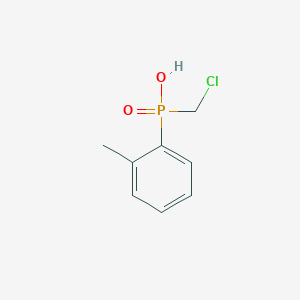
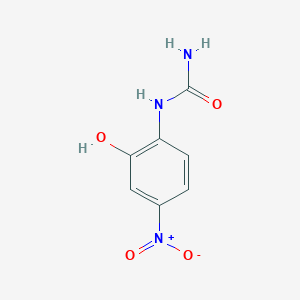

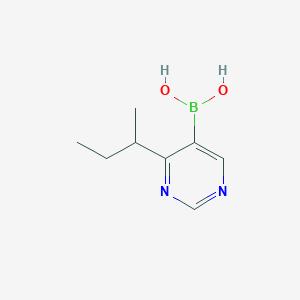
![6,7-Difluorobenzo[b]thiophene](/img/structure/B14075502.png)

